Cas no 2171194-33-3 (2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid structure
2171194-33-3 structure
商品名:2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid
CAS番号:2171194-33-3
MF:C25H30N2O5
メガワット:438.516107082367
CID:6322579
PubChem ID:165549280

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid
    • 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
    • EN300-1487041
    • 2171194-33-3
    • インチ: 1S/C25H30N2O5/c1-15(2)23(24(30)27(16(3)4)13-22(28)29)26-25(31)32-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21,23H,13-14H2,1-4H3,(H,26,31)(H,28,29)/t23-/m0/s1
    • InChIKey: XMWQHASZRXXFEW-QHCPKHFHSA-N
    • ほほえんだ: O(C(N[C@H](C(N(CC(=O)O)C(C)C)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.21547206g/mol
  • どういたいしつりょう: 438.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 95.9Ų

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1487041-500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
500mg
$809.0 2023-09-28
Enamine
EN300-1487041-100mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
100mg
$741.0 2023-09-28
Enamine
EN300-1487041-2500mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
2500mg
$1650.0 2023-09-28
Enamine
EN300-1487041-1000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
1000mg
$842.0 2023-09-28
Enamine
EN300-1487041-10000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
10000mg
$3622.0 2023-09-28
Enamine
EN300-1487041-250mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
250mg
$774.0 2023-09-28
Enamine
EN300-1487041-50mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
50mg
$707.0 2023-09-28
Enamine
EN300-1487041-5000mg
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
5000mg
$2443.0 2023-09-28
Enamine
EN300-1487041-1.0g
2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]acetic acid
2171194-33-3
1g
$0.0 2023-06-06

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid 関連文献

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acidに関する追加情報

Comprehensive Overview of 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid (CAS No. 2171194-33-3)

2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid, with the CAS number 2171194-33-3, is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound is particularly significant due to its role in solid-phase peptide synthesis (SPPS), a technique that has gained immense popularity in drug discovery and biotechnology. The Fmoc group serves as a temporary protecting group for the amino functionality, enabling precise control over peptide chain elongation.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in biopharmaceuticals and therapeutic peptides. Researchers frequently search for high-purity Fmoc-amino acid derivatives like CAS 2171194-33-3 to ensure efficient coupling reactions and minimize side products. The compound’s unique structure, featuring a branched alkyl side chain and isopropyl amide, contributes to its stability and compatibility with automated peptide synthesizers.

One of the trending topics in peptide chemistry is the development of targeted drug delivery systems. 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid is often explored for its potential in designing peptide-drug conjugates (PDCs), which combine the specificity of peptides with the therapeutic efficacy of small molecules. This aligns with the growing interest in personalized medicine and precision oncology, where peptides play a pivotal role.

From a synthetic perspective, the compound’s chiral center (denoted by the (2S) configuration) ensures enantiomeric purity, a critical factor in peptide-based therapeutics. Enantiopure compounds are essential to avoid off-target effects, a concern frequently raised in FDA submissions and clinical trials. The Fmoc-protected variant of this amino acid derivative also simplifies purification processes, making it a preferred choice for high-throughput screening applications.

Another area of interest is the compound’s compatibility with green chemistry principles. As the pharmaceutical industry shifts toward sustainable synthesis, researchers are evaluating solvents and reagents that minimize environmental impact. CAS 2171194-33-3 is often employed in water-organic biphasic systems, reducing the need for hazardous solvents—a topic frequently queried in academic forums and patent filings.

In summary, 2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidoacetic acid (CAS 2171194-33-3) is a versatile building block in modern peptide science. Its applications span from drug development to material science, addressing key challenges in bioconjugation and molecular recognition. As the field evolves, this compound is poised to remain a cornerstone of innovative therapeutic strategies.

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